molecular formula C14H20N2O3 B4815650 N-butyl-N-ethyl-2-(4-nitrophenyl)acetamide

N-butyl-N-ethyl-2-(4-nitrophenyl)acetamide

Cat. No.: B4815650
M. Wt: 264.32 g/mol
InChI Key: OGYIPEGPHHRXHI-UHFFFAOYSA-N
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Description

N-butyl-N-ethyl-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group attached to the acetamide moiety, along with butyl and ethyl substituents on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-ethyl-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with ethyl chloroacetate in the presence of a base, followed by the alkylation of the resulting intermediate with butyl bromide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-butyl-N-ethyl-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: N-butyl-N-ethyl-2-(4-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Condensation: Imines or enamines.

Scientific Research Applications

N-butyl-N-ethyl-2-(4-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    N-butyl-N-ethyl-2-(4-aminophenyl)acetamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-butyl-N-ethyl-2-(4-chlorophenyl)acetamide: A similar compound with a chloro substituent instead of a nitro group.

    N-butyl-N-ethyl-2-(4-methylphenyl)acetamide: A compound with a methyl group in place of the nitro group.

Uniqueness: N-butyl-N-ethyl-2-(4-nitrophenyl)acetamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .

Properties

IUPAC Name

N-butyl-N-ethyl-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-5-10-15(4-2)14(17)11-12-6-8-13(9-7-12)16(18)19/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYIPEGPHHRXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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